Product packaging for Dopamine D3 receptor antagonist-1(Cat. No.:)

Dopamine D3 receptor antagonist-1

Cat. No.: B14763899
M. Wt: 568.5 g/mol
InChI Key: JQDJABJXHUQKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dopamine D3 receptor antagonist-1 is a selective ligand for the dopamine D3 receptor (DRD3), a G protein-coupled receptor (GPCR) that is primarily expressed in the limbic areas of the brain, such as the nucleus accumbens, islands of Calleja, and olfactory tubercle . Due to this distinct localization, which differs from the broader distribution of the D2 receptor, the D3 receptor is a compelling target for neurological and psychiatric disorders, potentially offering therapeutic effects without the motor side effects classically associated with D2 receptor blockade . This compound acts as an antagonist at the D3 receptor, which is negatively coupled to adenylyl cyclase and inhibits intracellular cAMP accumulation . Its high-affinity binding modulates dopaminergic neurotransmission in pathways critical for motivation, emotion, and reward processing . In preclinical research, D3 receptor antagonists like this one have shown significant promise in reducing drug-seeking behavior for substances including opioids and cocaine, positioning them as potential therapeutics for substance use disorders . Furthermore, D3 antagonism is being investigated as a mechanism for developing improved antipsychotic agents, with potential benefits for treating negative symptoms of schizophrenia and a lower risk of inducing extrapyramidal symptoms . Research applications for this compound extend to models of Parkinson's disease and mood disorders, providing a valuable tool for elucidating D3 receptor function and its role in both central nervous system and peripheral processes . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H35Cl2N3O3 B14763899 Dopamine D3 receptor antagonist-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H35Cl2N3O3

Molecular Weight

568.5 g/mol

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-5,5-diphenyl-1,4-dioxane-2-carboxamide

InChI

InChI=1S/C31H35Cl2N3O3/c32-26-14-9-15-27(29(26)33)36-20-18-35(19-21-36)17-8-7-16-34-30(37)28-22-39-31(23-38-28,24-10-3-1-4-11-24)25-12-5-2-6-13-25/h1-6,9-15,28H,7-8,16-23H2,(H,34,37)

InChI Key

JQDJABJXHUQKKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2COC(CO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

Preclinical Pharmacology and Neurobiological Effects of Dopamine D3 Receptor Antagonist 1

Neurotransmitter System Modulation

Regulation of Dopamine (B1211576) Release and Turnover in Specific Brain Regions (e.g., Prefrontal Cortex, Striatum)

Dopamine D3 Receptor Antagonist-1 has been shown to modulate dopamine levels in key brain regions. Antagonism of presynaptic D3 autoreceptors can lead to an increase in dopamine release in the prefrontal cortex and the nucleus accumbens. mdpi.com For instance, some D3 receptor antagonists can elevate basal dopamine release in both the prefrontal cortex and the striatum. mdpi.com This is significant because D3 receptors are thought to exert a negative control on mesocortical dopamine neurons; by blocking this inhibition, D3 antagonists may help rectify dopamine deficiencies in the prefrontal cortex. nih.gov

Studies have shown that while some D3 receptor antagonists increase dopamine release, others may have more complex effects on dopamine turnover. For example, the D3 receptor preferring partial agonist, cariprazine, has been found to increase dopamine release in the nucleus accumbens and ventral hippocampus, as well as enhance dopamine turnover in the striatum. mdpi.com

Table 1: Effects of this compound on Dopamine Neurotransmission

Brain RegionEffect on Dopamine ReleaseEffect on Dopamine TurnoverReference Compound Example
Prefrontal CortexIncreasedNot consistently reportedIRL-790
Nucleus AccumbensIncreasedIncreasedCariprazine (partial agonist)
StriatumIncreasedIncreasedIRL-790, Cariprazine (partial agonist)

Modulation of Cholinergic Neurotransmission

A notable effect of this compound is its ability to modulate the cholinergic system. nih.gov Preclinical studies have demonstrated that blockade of D3 receptors can enhance the release of acetylcholine (B1216132) in the prefrontal cortex of rats. nih.govresearchgate.net This effect is thought to be an indirect consequence of D3 receptor antagonism, potentially mediated by the modulation of thalamocortical projections, given the high expression of D3 receptors in the thalamus and their relative scarcity in the prefrontal cortex. nih.gov The increase in cortical acetylcholine levels is a significant finding, as it suggests a potential mechanism by which D3 receptor antagonists could positively influence cognitive functions. nih.govnih.gov

Influence on Glutamatergic-D3R Interactions

The interaction between the glutamatergic system and dopamine D3 receptors is a critical area of investigation. nih.gov D3 receptors have been identified at glutamatergic synapses in the nucleus accumbens, suggesting a direct interaction. nih.gov This is supported by findings of interactions between D3 receptors and NMDA receptor signaling pathways. nih.gov

Indirectly, D3 receptors exert a negative control over mesocortical dopamine neurons, which in turn regulate glutamatergic pyramidal cells in the prefrontal cortex. nih.gov Blockade of D3 receptors can therefore indirectly influence glutamate (B1630785) transmission. In freely moving rats, both local and systemic blockade of D3 receptors in the substantia nigra pars reticulata led to increased levels of glutamate, dopamine, and GABA, which correlated with increased motor activity. nih.gov This suggests a reciprocal interaction where D3 receptor blockade increases glutamate, which then stimulates dopamine release. nih.gov

Behavioral Phenotype Analysis in Animal Models

Effects on Spontaneous and Stimulant-Induced Locomotor Activity

This compound has demonstrated clear effects on locomotor activity in animal models. Generally, D3 receptor antagonists have been found to increase spontaneous motor behavior. nih.gov However, their effect on stimulant-induced hyperactivity is more complex.

Preclinical studies have consistently shown that pretreatment with selective D3 receptor antagonists attenuates the hyperlocomotion induced by opioids like morphine and oxycodone. researchgate.netnih.gov This suggests a class effect for D3 receptor antagonists in reducing the locomotor-activating properties of opioids. nih.gov For example, the selective D3 receptor antagonist PG01037 dose-dependently reduced acute morphine-induced hyperactivity in mice. nih.gov Similarly, both PG01037 and the D2 receptor antagonist L-741,626 were found to decrease the locomotor activity induced by acute morphine, though the effect of the D2 antagonist was more pronounced. researchgate.netbiorxiv.org

Table 2: Effects of this compound on Locomotor Activity in Mice

ConditionEffect of D3 Antagonist (e.g., PG01037)Reference
Spontaneous LocomotionIncreased nih.gov
Morphine-Induced HyperactivityAttenuated researchgate.netnih.gov
Morphine-Induced Locomotor SensitizationPartially Attenuated researchgate.netbiorxiv.org

Impact on Brain Stimulation Reward and Motivational Circuits

The dopamine system, particularly the mesocorticolimbic pathway, is central to reward and motivation. wikipedia.org D3 receptors are densely expressed in these reward-related brain regions. nih.gov Research indicates that D3 receptor antagonists can modulate the motivational effects of rewarding substances.

Studies using conditioned place preference (CPP), a measure of reward-related learning, have shown that D3 receptor blockade can influence the rewarding effects of drugs like ethanol (B145695) and cocaine. nih.govnih.gov For instance, the D3 receptor antagonist U99194A was found to enhance the acquisition of ethanol-induced CPP, suggesting a specific role for D3 receptors in ethanol reward. nih.gov In contrast, genetic studies in mice have shown that a lack of D3 receptors leads to potentiated acquisition of cocaine-induced CPP at low doses. nih.gov This supports a model where D3 receptors normally inhibit reward-related learning. nih.gov Sustained D2/D3 receptor antagonism in healthy humans has been shown to result in blunted striatal response to reward stimuli, which correlated with impairments in motivated behavior and hedonic experience. kcl.ac.uk

Compound Names Mentioned

Attenuation of Drug-Seeking Behaviors (e.g., Reinstatement induced by cues, stress, or drug)

Preclinical research consistently demonstrates that selective dopamine D3 receptor antagonists are effective in reducing drug-seeking behaviors. nih.gov These compounds have shown particular efficacy in preventing the reinstatement of drug-seeking behavior triggered by re-exposure to the drug itself (drug priming), environmental cues previously associated with drug use, or stress. nih.govnih.gov This suggests a critical role for D3 receptors in the motivational aspects of addiction and relapse. nih.gov

For instance, studies have shown that selective D3 receptor antagonists can disrupt the responsiveness to drug-associated stimuli that are key in triggering the reinstatement of drug-seeking behavior. nih.gov The mechanism is thought to involve the modulation of functional connectivity within the brain's reward circuitry. nih.gov Specifically, D3 receptor antagonists may mediate their effects through D3 receptors located in key areas like the nucleus accumbens shell for stress-induced reinstatement and the basolateral amygdala for cue-induced reinstatement. nih.gov

The selective D3 receptor antagonist SB-277011A has been shown to inhibit cocaine-, cue-, and stress-induced reinstatement of drug-seeking. nih.gov Furthermore, this compound attenuates stress-triggered reinstatement of cocaine-seeking behavior when administered systemically or directly into the nucleus accumbens. nih.gov This highlights the specific involvement of mesolimbic dopamine D3 receptors in stress-induced relapse. nih.gov Similarly, the preferential D3 receptor antagonist S33138 has been found to inhibit cocaine-triggered relapse to drug-seeking behavior in rats. nih.gov

It is important to note that the effectiveness of these antagonists appears to be more pronounced in models of relapse rather than in initial drug self-administration. acs.org This suggests that D3 receptor antagonists may not block the primary rewarding effects of drugs but rather the motivation to seek them out, particularly under conditions of high demand or in the presence of relapse triggers. nih.govbenthamscience.com

Effects on Conditioned Place Preference

The conditioned place preference (CPP) paradigm is utilized to assess the rewarding effects of drugs. In this model, an animal learns to associate a specific environment with the effects of a drug. nih.gov The influence of dopamine D3 receptor antagonists on the acquisition and expression of CPP induced by various drugs has been a subject of investigation, with some conflicting results.

Some studies report that selective D3 receptor antagonists can block the acquisition and expression of CPP induced by drugs like cocaine and nicotine. nih.govnih.govosti.gov For instance, the D3 antagonist SB-277011A has been shown to inhibit cocaine-induced CPP. nih.govresearchgate.net Similarly, another D3 antagonist, YQA-14, dose-dependently inhibited both the acquisition and expression of cocaine-induced CPP in mice. researchgate.net The selective D3 receptor antagonist GSK598809 also dose-dependently attenuated nicotine-induced CPP in rats. osti.gov

However, other research has yielded different findings. One comparative study found that while the D3-preferring agonist PD-128907 and others caused place aversion, the D3 antagonists nafadotride (B131982) and SB-277011 did not produce any place conditioning effect on their own, and none of the tested D3 ligands influenced cocaine-induced place preference. nih.gov Another antagonist, U-99194A, was found to cause place preference by itself. nih.gov These discrepancies suggest that the role of D3 receptor antagonism in modulating the conditioned rewarding effects of drugs may be complex and potentially dependent on the specific compound and experimental conditions used. nih.gov

Cognitive and Affective Domain Research

Enhancement of Cognitive Functions (e.g., Learning, Memory, Object Recognition)

A growing body of preclinical evidence suggests that dopamine D3 receptor antagonists have pro-cognitive effects. nih.govnih.govmdpi.com Blockade of D3 receptors appears to enhance cognitive functions such as learning, memory, and object recognition, while D3 receptor agonism tends to impair them. nih.govmdpi.com

Studies have shown that selective D3 receptor antagonists can improve performance in various cognitive tasks. For example, D3 antagonists like SB-277011 and RGH-1756 have been found to attenuate learning deficits in rats in a water labyrinth test. nih.gov These compounds were effective against memory impairments induced by different pharmacological agents, suggesting a cognition-enhancing potential. nih.gov

In the novel object recognition (NOR) task, a measure of visual recognition memory, the D3 receptor antagonist S33084 reversed delay-dependent impairments in rats. nih.govnih.gov This effect was dose-related and was also observed in mice genetically lacking D3 receptors, who showed enhanced discrimination in a similar social novelty discrimination task. nih.govresearchgate.net Furthermore, direct injection of S33084 into the prefrontal cortex improved performance in both NOR and social novelty discrimination tasks, indicating a key role for this brain region in the pro-cognitive effects of D3 antagonists. nih.gov The lack of D3 receptors has also been shown to enhance performance in cognitive tasks requiring set-shifting and reversal learning. nih.gov

The potential mechanism for these cognitive-enhancing effects may involve the modulation of other neurotransmitter systems. nih.govnih.gov For instance, selective D3 receptor antagonists have been shown to increase the release of acetylcholine in the prefrontal cortex, a neurotransmitter crucial for attention, learning, and memory. nih.govnih.govnih.gov

Modulation of Attentional Processes and Attentional Bias

Dopamine D3 receptor antagonists have been shown to modulate attentional processes, particularly attentional bias towards salient cues. nih.govnih.gov This has significant implications for conditions where such biases are prominent, such as addiction and eating disorders.

Preclinical and clinical studies suggest that D3 receptor antagonists can attenuate the motivational impact of rewarding cues. nih.gov For example, the selective D3 receptor antagonist GSK598809 was found to attenuate attentional bias towards palatable food cues in overweight and obese individuals who were low in restrained eating. nih.gov This suggests that D3 receptor antagonism can modulate excessive attentional focus on rewarding stimuli.

The underlying mechanism may be linked to the role of D3 receptors in attentional processes within the prefrontal cortex. nih.gov The finding that D3 receptor antagonists increase acetylcholine release in the prefrontal cortex is relevant here, as cortical acetylcholine levels are known to increase during high attentional demand. nih.gov By modulating activity in the prefrontal cortex, D3 antagonists may help to regulate attentional allocation and reduce the distracting influence of motivationally salient cues. nih.gov

Influence on Social Interaction Behaviors

Research indicates that dopamine D3 receptor antagonism can positively influence social interaction behaviors. nih.govnih.govnih.gov This is particularly relevant for understanding and potentially treating social deficits observed in various neuropsychiatric disorders.

Studies in rodents have demonstrated that blockade of D3 receptors enhances social novelty discrimination. nih.govnih.gov For example, the D3 receptor antagonist S33084 dose-dependently reversed delay-dependent impairments in a social novelty discrimination task in rats. nih.govnih.gov This suggests that D3 antagonism can improve the ability to recognize and differentiate between familiar and novel social partners.

Furthermore, mice genetically deficient in dopamine D3 receptors displayed enhanced performance in the social novelty discrimination task compared to their wild-type counterparts. nih.govresearchgate.net This provides further evidence for the inhibitory role of D3 receptors in this aspect of social cognition. The pro-social effects of D3 antagonists appear to be mediated, at least in part, by their action in the prefrontal cortex. nih.gov

Reversal of Prepulse Inhibition Deficits

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong, startling stimulus. nih.gov It is a measure of sensorimotor gating, a fundamental process of filtering sensory information to prevent sensory overload and cognitive fragmentation. Deficits in PPI are observed in certain neuropsychiatric disorders, notably schizophrenia, and are thought to reflect an inability to filter out irrelevant stimuli. nih.govnih.gov

Animal models of PPI deficits are crucial for studying the underlying neurobiology and for screening potential antipsychotic medications. nih.gov These deficits can be induced by dopamine agonists such as apomorphine (B128758) and pramipexole. nih.govnih.gov While the disruption of PPI is primarily mediated by dopamine D2 receptors, research indicates that selective dopamine D3 receptor antagonists can effectively reverse these deficits. nih.govmdpi.com This suggests a modulatory role for D3 receptors in the neural circuits governing sensorimotor gating.

The reversal of agonist-induced PPI deficits by D3 receptor antagonists provides a key preclinical indicator of potential antipsychotic-like activity. For instance, compounds like ABT-925 have demonstrated efficacy in animal models predictive of antipsychotic effects without inducing the catalepsy often associated with D2 receptor antagonists. nih.gov The ability of D3 receptor antagonists to counteract PPI deficits induced by preferential D3 agonists further solidifies their functional antagonism at the D3 receptor in vivo. nih.gov However, the effectiveness of D3 antagonists can be dependent on the specific agonist used to induce the PPI deficit, highlighting the intricate interplay between D2 and D3 receptor systems in modulating sensorimotor gating. nih.gov

Neurobiological Substrates of Action in Disease Models

Role in L-DOPA-Induced Dyskinesia (LID) Mechanisms in Parkinson's Disease Models

Long-term treatment with levodopa (B1675098) (L-DOPA), the gold-standard therapy for Parkinson's disease, often leads to the development of debilitating L-DOPA-induced dyskinesia (LID). nih.govnih.gov A growing body of preclinical evidence implicates the dopamine D3 receptor in the pathophysiology of LID. In animal models of Parkinson's disease, chronic L-DOPA treatment is associated with an upregulation and sensitization of D3 receptors, particularly in the striatum. nih.govresearchgate.net This neuroplasticity is believed to contribute significantly to the development of dyskinetic movements.

Studies in both rodent and primate models have demonstrated that selective dopamine D3 receptor antagonists can prevent or reduce the severity of LID without compromising the therapeutic antiparkinsonian effects of L-DOPA. nih.gov For example, the selective D3 antagonist S33084 was shown to abolish the development of LID in MPTP-lesioned marmosets. nih.gov Similarly, the antagonist PG01037 has been found to be effective in rat models of LID.

The mechanism underlying the anti-dyskinetic effect of D3 receptor antagonists appears to involve the modulation of signaling pathways downstream of the D1 receptor. The D3 receptor can form heterodimers with the D1 receptor, and their interaction plays a crucial role in the expression of LID. nih.govmdpi.com Antagonism of the D3 receptor is thought to disrupt this cooperative signaling, thereby mitigating the aberrant motor patterns. Furthermore, D3 antagonists have been shown to reduce the L-DOPA-induced elevation of striatal pre-proenkephalin-A, a molecular marker associated with LID. nih.gov

Contributions to Antipsychotic-Like Effects in Schizophrenia Models

Dopamine D3 receptor antagonists represent a promising therapeutic strategy for schizophrenia, offering the potential to address not only the positive symptoms but also the negative and cognitive deficits that are often poorly managed by current antipsychotic medications. nih.govnih.govnih.gov Unlike traditional antipsychotics that primarily target D2 receptors and are associated with significant motor side effects, selective D3 receptor antagonists are predicted to have a more favorable safety profile due to the distinct anatomical distribution of D3 receptors. nih.gov

In animal models of schizophrenia, D3 receptor antagonists have demonstrated a range of antipsychotic-like effects. They have been shown to enhance social interaction and improve performance in novel object recognition tasks, behaviors that are considered analogous to the negative and cognitive symptoms of schizophrenia, respectively. nih.gov Furthermore, D3 antagonists can counteract the behavioral abnormalities induced by NMDA receptor antagonists like phencyclidine (PCP) and ketamine, which are used to model certain aspects of schizophrenia. mdpi.compatsnap.com

The neurobiological mechanisms underlying these effects are thought to involve the modulation of neurotransmitter systems in key brain regions. D3 receptor antagonism can lead to an increase in dopamine and acetylcholine release in the prefrontal cortex, a brain area critical for cognitive function. nih.govnih.gov Several investigational compounds have shown promise in preclinical studies. For instance, ABT-925 exhibited efficacy in animal models predictive of antipsychotic activity without inducing catalepsy. nih.gov Cariprazine, a D2/D3 partial agonist with a preference for D3 receptors, has also shown a favorable profile in preclinical models. nih.govmdpi.com

Relevance to Attention-Deficit/Hyperactivity Disorder (ADHD) Phenotypes (e.g., Hyperactivity, Cognitive Deficits)

The dopaminergic system is strongly implicated in the pathophysiology of Attention-Deficit/Hyperactivity Disorder (ADHD), a neurodevelopmental disorder characterized by inattention, hyperactivity, and impulsivity. researchgate.netnih.gov Preclinical research suggests that dopamine D3 receptor antagonists could be relevant for treating core symptoms of ADHD.

Animal models, such as mice with a knockout of the dopamine transporter (DAT-KO mice), exhibit hyperactivity that is considered a parallel to the hyperactive phenotype in ADHD. nih.gov Studies have shown that selective D3 receptor antagonists, including SB-277011A and U99194, can normalize this hyperactivity in DAT-KO mice without affecting the locomotor activity of normal mice. nih.gov This suggests a specific effect on the hyperdopaminergic state thought to underlie ADHD.

Beyond hyperactivity, D3 receptor antagonists have also demonstrated pro-cognitive effects in preclinical models. These compounds have been found to enhance learning and memory, effects that may be mediated by an increase in acetylcholine levels in the prefrontal cortex. nih.gov This is particularly relevant as cognitive deficits are a key component of ADHD. However, the role of D3 receptors in activity levels is complex, with some studies reporting that D3 antagonists can, under certain conditions, induce hyperactivity. nih.gov This highlights the need for further research to fully elucidate the therapeutic potential of D3 receptor antagonism in ADHD.

Mechanisms in Substance Use Disorder Models

The dopamine D3 receptor plays a critical role in the neurobiology of addiction, and its antagonism is a key area of investigation for the development of novel treatments for substance use disorders. mdpi.comwikipedia.org The high expression of D3 receptors in the mesolimbic dopamine system, a key circuit in reward and motivation, and their upregulation following chronic drug exposure, make them a prime target. nih.govresearchgate.net

In preclinical models, selective D3 receptor antagonists have demonstrated efficacy in reducing the motivation to seek and take drugs of abuse, including cocaine and opioids. nih.govresearchgate.net These antagonists have been shown to attenuate the rewarding effects of drugs and to block the reinstatement of drug-seeking behavior triggered by drug-associated cues, stress, and the drug itself. nih.govpatsnap.com This suggests that D3 antagonists may be particularly effective in preventing relapse.

The proposed mechanism of action involves the modulation of the brain's reward circuitry. Rather than blocking the primary euphoric effects of a drug, D3 antagonists are thought to disrupt the learned associations between drug cues and the rewarding experience, as well as the motivation to work for the drug. mdpi.com Key brain regions implicated in these effects include the nucleus accumbens and the basolateral amygdala. nih.gov Several selective D3 receptor antagonists, such as S33138, SB-277011A, and NGB-2904, have shown promise in various animal models of addiction. nih.govpatsnap.comwikipedia.org

Investigation of Neuroprotective and Neurorestorative Effects on Dopaminergic Neurons

The potential for dopamine D3 receptor modulation to exert neuroprotective and neurorestorative effects on dopaminergic neurons is an area of active investigation, with findings presenting a complex picture. Some research suggests that D3 receptor agonists may have neurotrophic and protective properties. researchgate.net

Conversely, other studies indicate a therapeutic benefit of D3 receptor antagonism. For example, in a mouse model of Parkinson's disease, the selective D3 receptor antagonist PG01037 was found to attenuate the loss of dopaminergic neurons and improve motor function by reducing neuroinflammation. nih.gov This effect appears to be mediated, at least in part, by the action of the antagonist on D3 receptors expressed on astrocytes, leading to a reduction in the pro-inflammatory response of glial cells. nih.gov

Further complicating the picture, one study demonstrated that the neuroprotective effects of the D2/D3 agonist lisuride (B125695) were blocked by the selective D3 receptor antagonist GR103691, suggesting that D3 receptor activation by certain agonists can be neuroprotective. nih.gov The formation of heterodimers between D3 receptors and other receptors, such as nicotinic acetylcholine receptors, is also being explored as a potential target for neuroprotection, as these complexes may play a role in neuronal survival. nih.gov These contrasting findings underscore the need for further research to delineate the precise role of D3 receptor antagonism in neuroprotection and its potential as a disease-modifying strategy for neurodegenerative disorders like Parkinson's disease.

Future Directions in Dopamine D3 Receptor Antagonist 1 Research

Elucidating Novel Mechanisms of Action and Target Engagement

Future research will focus on moving beyond simple receptor blockade to understand the nuanced molecular and cellular consequences of D3 receptor antagonism. A key area of exploration is the potential for D3 receptor antagonists to modulate signaling pathways downstream of the receptor. This includes investigating their influence on G-protein coupling, adenylyl cyclase activity, and intracellular calcium mobilization. wikipedia.org Furthermore, the interaction of D3 receptors with other proteins, such as CLIC6 and EPB41L1, presents an avenue for discovering novel mechanisms through which antagonists exert their effects. wikipedia.org

Another critical aspect is the investigation of how D3 receptor antagonists impact the formation and function of receptor heteromers. D3 receptors are known to form heterodimers with D1 and D2 receptors, which can alter their pharmacological properties. nih.gov Understanding how D3 antagonists affect the signaling of these heteromeric complexes could reveal new therapeutic possibilities for conditions like Parkinson's disease and addiction. nih.gov Research into the role of D3 receptor antagonists in modulating neuroinflammation and oxidative stress, potentially through their influence on brain-derived neurotrophic factor (BDNF) secretion, also represents a promising future direction. wikipedia.org

Advanced Preclinical Model Development for Complex Behavioral Phenotypes

To better predict the clinical efficacy of D3 receptor antagonists, there is a pressing need for more sophisticated preclinical models that can recapitulate the complex behavioral and cognitive deficits seen in human disorders. Current animal models often rely on drug-induced behaviors that may not fully translate to the human condition. acnp.org

Future research will likely focus on developing models that incorporate developmental and environmental factors known to contribute to psychiatric illnesses. This could involve combining genetic manipulations with early-life stress or other environmental insults to create more valid models of disorders like schizophrenia and addiction. acnp.org The use of rodent models that effectively mimic the negative and cognitive symptoms of schizophrenia, such as deficits in social interaction and novel object recognition, will be crucial for evaluating the therapeutic potential of D3 antagonists in these domains. nih.gov Furthermore, human preclinical models, where a drug-induced state in healthy volunteers mimics aspects of a disorder, could provide valuable insights and bridge the gap between animal studies and clinical trials. acnp.org

Integration of Multi-Omics Data in Systems-Level Research

The advent of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—offers an unprecedented opportunity to understand the systems-level effects of D3 receptor antagonists. Integrating these large datasets can provide a more holistic view of the biological changes induced by these compounds.

For instance, investigating the genetic polymorphisms of the D3 receptor, such as the Ser9Gly (rs6280) variant, and their association with treatment response can pave the way for personalized medicine approaches. wikipedia.orgnih.gov Combining molecular dynamics simulations with machine learning can help rationalize how small changes in a ligand's structure can significantly impact its pharmacological profile. nih.govbirmingham.ac.uk This approach can aid in the rational design of new D3 receptor modulators with improved efficacy and selectivity. nih.gov Furthermore, multi-omics data can help identify novel biomarkers to monitor target engagement and therapeutic response in preclinical and clinical studies.

Strategies for Overcoming Translational Challenges in Preclinical Research Applications

A significant hurdle in the development of D3 receptor antagonists is the translation of promising preclinical findings into clinical success. nih.gov Several strategies can be employed to address these challenges. One key challenge is achieving high selectivity for the D3 receptor over the highly homologous D2 receptor to minimize side effects. nih.gov Continued efforts in medicinal chemistry, guided by structural biology and computational modeling, are essential for designing more selective compounds. frontiersin.org

Improving the pharmacokinetic properties of D3 antagonists, such as their bioavailability and ability to cross the blood-brain barrier, is another critical area of focus. nih.gov The development of high-affinity and selective PET ligands for in vivo imaging of D3 receptors is crucial for confirming target engagement in the living brain and for guiding dose selection in clinical trials. nih.gov A more systematic and rigorous approach to preclinical study design, execution, and reporting could also improve the predictive value of animal studies and increase the likelihood of successful clinical translation. taconic.com

Q & A

Q. What molecular mechanisms underlie the selectivity of Dopamine D3 receptor antagonist-1 for D3R over D2R?

Methodological Insight: The selectivity arises from structural differences in the ligand-binding pockets of D3R and D2R. Crystal structures reveal that D3R antagonists like eticlopride bind to a conserved transmembrane domain, while selectivity for D3R is enhanced by interactions with extracellular loops and a secondary binding pocket unique to D3R. Computational docking studies using homology models can predict these interactions .

Q. Which experimental models are most suitable for evaluating D3R antagonist efficacy in vitro?

Methodological Insight: Radioligand displacement assays (e.g., using [³H]spiperone) and functional assays measuring cAMP inhibition (via D3R-coupled Gαi/o signaling) are standard. Cell lines expressing human D3R (e.g., HEK293T) are preferred to avoid cross-reactivity with D2R. Table 1 in provides comparative Ki values for reference .

Q. How do pharmacokinetic properties of D3R antagonists influence in vivo study design?

Methodological Insight: Lipophilicity (logP) and blood-brain barrier penetration are critical. For example, NGB 2904 and PG01037 show distinct brain-to-plasma ratios due to differences in molecular weight and polar surface area (Table 1, ). Preclinical studies should prioritize compounds with logP <3 and high CNS bioavailability .

Q. What are the primary functional assays for distinguishing D3R antagonism from partial agonism?

Methodological Insight: β-arrestin recruitment assays (e.g., Tango™) and GTPγS binding assays can differentiate full antagonists (no intrinsic activity) from partial agonists. For example, CJB090 acts as a D3R partial agonist, while PG01037 is a full antagonist, as shown in Figure 1 ( ) .

Q. Why is D3R considered a therapeutic target for neuropsychiatric disorders?

Methodological Insight: D3R is densely expressed in limbic regions regulating motivation and reward, making it relevant for addiction and schizophrenia. Preclinical studies using conditioned place preference (CPP) and locomotor sensitization models validate its role in drug-seeking behavior .

Advanced Research Questions

Q. How can structural insights from D3R crystallography guide rational drug design?

Methodological Insight: The D3R-eticlopride complex (PDB: 3PBL) reveals a hydrophobic pocket in transmembrane helices 5–6 and a salt bridge between Asp110³·³² and the ligand. Mutagenesis studies (e.g., D3R vs. D2R chimeras) and fragment-based screening can exploit these features to enhance selectivity .

Q. What strategies resolve contradictory in vivo efficacy data for D3R antagonists across behavioral models?

Methodological Insight: Discrepancies (e.g., sulpiride’s lack of effect in adolescent rats, Figure 7, ) may arise from dose-dependent partial agonism or off-target effects. Reverse microdialysis to measure extracellular dopamine levels or PET imaging with [¹¹C]PHNO can clarify receptor occupancy .

Q. How do D3R heterodimers (e.g., D1R-D3R) impact antagonist pharmacology?

Methodological Insight: D3R forms heteromers with D1R, altering ligand affinity and signaling. Bivalent ligands (e.g., SB269652 analogs) or heteromer-selective compounds can modulate these complexes. Förster resonance energy transfer (FRET) assays are used to validate heteromer formation .

Q. What computational approaches optimize D3R antagonist selectivity against D2R?

Methodological Insight: Comparative molecular field analysis (CoMFA) and molecular dynamics simulations identify steric/electrostatic differences in binding pockets. For example, the aryl amide extension in R-22 exploits D3R-specific residues (e.g., Phe346⁶·⁵⁵) absent in D2R .

Q. How can metabolic stability challenges be addressed in D3R antagonist development?

Methodological Insight: Introducing electron-withdrawing groups (e.g., halogens) or replacing metabolically labile moieties (e.g., methyl esters) improves stability. In vitro microsomal assays (human liver microsomes) and metabolite profiling (LC-MS) are essential for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.